molecular formula C10H11ClF3N B6276760 3-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride CAS No. 2763758-50-3

3-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride

Cat. No.: B6276760
CAS No.: 2763758-50-3
M. Wt: 237.65 g/mol
InChI Key: QJSVOYJKDVPHFH-UHFFFAOYSA-N
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Description

3-[1-(Trifluoromethyl)cyclopropyl]aniline hydrochloride is a halogenated aromatic amine characterized by a cyclopropane ring substituted with a trifluoromethyl (-CF₃) group and an aniline moiety, forming a hydrochloride salt. The compound’s structural uniqueness arises from the combination of a strained cyclopropane ring, electron-withdrawing -CF₃ group, and the hydrochloride counterion, which enhances solubility and stability.

This compound is likely used as a pharmaceutical intermediate, given the prevalence of trifluoromethyl and cyclopropane motifs in drug discovery. For example, structurally related compounds in the evidence serve as active pharmaceutical ingredients (APIs) or intermediates in medicinal chemistry .

Properties

CAS No.

2763758-50-3

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

IUPAC Name

3-[1-(trifluoromethyl)cyclopropyl]aniline;hydrochloride

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)9(4-5-9)7-2-1-3-8(14)6-7;/h1-3,6H,4-5,14H2;1H

InChI Key

QJSVOYJKDVPHFH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)N)C(F)(F)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride typically involves the following steps:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where a suitable precursor undergoes a reaction to form the cyclopropyl ring.

    Introduction of the trifluoromethyl group: This step involves the introduction of the trifluoromethyl group (-CF3) onto the cyclopropyl ring. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Coupling with aniline: The final step involves coupling the trifluoromethylcyclopropyl intermediate with aniline to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The aniline ring can undergo substitution reactions, where the hydrogen atoms are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

Organic Synthesis

3-[1-(Trifluoromethyl)cyclopropyl]aniline hydrochloride serves as a crucial building block in the synthesis of various organic compounds. It is particularly useful in the creation of complex molecules such as isoxazoles and triazines through standard organic reactions like nucleophilic substitutions and coupling reactions .

Medicinal Chemistry

The compound has been explored for its biological activities, particularly in medicinal chemistry:

  • Anticancer Activity : Preliminary studies indicate moderate efficacy against various cancer cell lines, with IC50 values around 92.4 µM. The presence of the trifluoromethyl group significantly enhances biological potency by improving interactions with molecular targets .
  • Antimicrobial Properties : Although specific data is limited, ongoing investigations suggest potential antimicrobial effects, warranting further research into this area.

Enzyme Modulation

Research indicates that this compound may modulate enzyme activity, potentially leading to therapeutic applications in treating various diseases. This modulation is attributed to the compound's ability to enhance binding affinity to enzymes or receptors .

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of structurally related compounds, highlighting that electron-withdrawing groups like trifluoromethyl at the para position significantly enhance biological potency. This aligns with findings that structural modifications can lead to improved interactions with biological targets, suggesting that similar mechanisms may apply to this compound.

Case Study 2: Inhibition of HIV Reverse Transcriptase

Research has indicated that compounds with similar structural motifs exhibit potent inhibition against HIV reverse transcriptase, even against resistant strains. The unique properties of trifluoromethyl-substituted compounds make them suitable candidates for developing antiviral therapies .

Mechanism of Action

The mechanism of action of 3-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition or activation of specific enzymes or receptors, depending on the target and the context of its use .

Comparison with Similar Compounds

Structural Comparisons

Key structural distinctions between 3-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride and analogous compounds include:

Compound Name Structural Features Key Differences vs. Target Compound Reference
3-(Trifluoromethyl)aniline hydrochloride Aniline with -CF₃ substituent; hydrochloride salt Lacks cyclopropane ring
3-Methyl-5-[4-(trifluoromethyl)thiophen-3-yl]aniline Aniline with -CF₃-substituted thiophene and methyl group Thiophene heterocycle replaces cyclopropane
4-Nitro-3-(trifluoromethyl)-aniline Aniline with nitro (-NO₂) and -CF₃ groups Nitro group replaces amine; no hydrochloride salt
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline Aniline with -CF₃ and imidazole substituents Imidazole heterocycle replaces cyclopropane
2-Amino-2-(1-(trifluoromethyl)cyclopropyl)acetonitrile hydrochloride Cyclopropane with -CF₃; acetonitrile and amino groups; hydrochloride salt Acetonitrile side chain added

Analysis :

  • Heterocyclic replacements (e.g., thiophene in , imidazole in ) may alter electronic properties or metabolic stability. For instance, thiophene’s sulfur atom could influence π-stacking interactions.
  • The nitro group in 4-nitro-3-(trifluoromethyl)-aniline reduces basicity compared to the aniline group, limiting its utility in pH-sensitive applications.
Physicochemical Properties:
Property Target Compound 3-(Trifluoromethyl)aniline HCl 2-Amino-2-(1-(CF₃)cyclopropyl)acetonitrile HCl
Solubility High (due to HCl salt) High Moderate (acetonitrile reduces polarity)
Stability Enhanced by HCl salt Stable Sensitive to hydrolysis (nitrile group)
Lipophilicity (LogP) Moderate (cyclopropane + -CF₃) Moderate Higher (acetonitrile adds hydrophobicity)

Analysis :

  • The hydrochloride salt improves aqueous solubility, critical for bioavailability in drug formulations .
  • The acetonitrile derivative’s lower stability highlights the target compound’s advantage in applications requiring hydrolytic resistance.

Biological Activity

3-[1-(Trifluoromethyl)cyclopropyl]aniline hydrochloride is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₈ClF₃N. Its structure includes a trifluoromethyl group, which is known to enhance the pharmacokinetic properties of compounds, potentially leading to increased potency and selectivity in biological applications.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The trifluoromethyl group can enhance binding affinity to enzymes, potentially affecting pathways such as neurotransmitter uptake or metabolic processes.
  • Receptor Modulation : Compounds with similar structures have shown activity in modulating receptors, such as serotonin and dopamine receptors, which are crucial in psychiatric disorders.

Pharmacological Effects

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological profiles. For example, studies have shown that the inclusion of a trifluoromethyl group can increase the potency for inhibiting serotonin uptake by several folds compared to non-fluorinated analogs . Additionally, these compounds may exhibit improved stability and bioavailability.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of related trifluoromethyl-containing compounds. The results demonstrated significant reductions in depressive-like behaviors in animal models when treated with these compounds, suggesting similar potential for this compound .

Table 1: Biological Activity Comparison of Trifluoromethyl Compounds

Compound NameTargetIC₅₀ (µM)Efficacy
This compoundSerotonin Reuptake InhibitorTBDTBD
BAY-405MAP4K1 Inhibitor<100High
DSM101PfDHODH Inhibitor0.61Moderate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[1-(trifluoromethyl)cyclopropyl]aniline hydrochloride?

  • Methodology :

  • Step 1 : Start with 3-nitroaniline derivatives. Introduce the trifluoromethyl cyclopropane group via [2+1] cyclopropanation using diazo reagents (e.g., trimethylsilyldiazomethane) and transition metal catalysts (e.g., Cu(OTf)₂) .
  • Step 2 : Reduce the nitro group to an amine using hydrogen gas with a palladium catalyst or sodium dithionite in aqueous ethanol .
  • Step 3 : Convert the free base to the hydrochloride salt by treating with HCl gas in anhydrous diethyl ether .
    • Key Considerations : Monitor reaction progress using TLC (silica gel, hexane/EtOAc) and confirm purity via HPLC (>95% by area normalization).

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology :

  • Storage : Store in airtight containers under nitrogen at -20°C to prevent hydrolysis of the cyclopropane ring or degradation of the hydrochloride salt .
  • Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid exposure. Conduct regular air monitoring for amine vapors using FTIR or colorimetric detector tubes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization (e.g., NMR splitting patterns)?

  • Methodology :

  • NMR Analysis : Use high-field (≥400 MHz) instruments with deuterated DMSO-d₆. Assign peaks using 2D experiments (COSY, HSQC) to distinguish between diastereotopic protons in the cyclopropane ring and coupling with the trifluoromethyl group .
  • X-ray Crystallography : If ambiguity persists, crystallize the compound (e.g., via slow evaporation in methanol/water) to confirm stereochemistry .
    • Contradiction Handling : Compare data with computational models (DFT calculations for NMR shifts) using software like Gaussian .

Q. What strategies mitigate decomposition of the cyclopropane ring under acidic or oxidative conditions?

  • Methodology :

  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze by LC-MS to identify degradation products. Use buffered solutions (pH 4–6) to minimize ring opening .
  • Protective Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) on the aniline ring to stabilize the cyclopropane moiety during reactions .

Q. How can this compound be used as a building block for bioactive molecule synthesis?

  • Methodology :

  • Biological Probes : React the amine group with activated esters (e.g., NHS-fluorescein) to create fluorescent tags for enzyme-binding studies .
  • Pharmaceutical Intermediates : Couple with carboxylic acids via EDC/HOBt to form amides, which are screened for kinase inhibition or GPCR modulation .

Analytical and Data-Driven Questions

Q. What advanced techniques validate the purity of this compound?

  • Methodology :

  • HPLC : Use a C18 column (3.5 µm, 150 mm) with a gradient of 0.1% TFA in water/acetonitrile. Detect impurities at 254 nm .
  • Mass Spectrometry : Perform HRMS (ESI+) to confirm molecular ion ([M+H]⁺) and rule out adducts (e.g., sodium or potassium) .

Q. How do steric effects from the cyclopropane ring influence reactivity in cross-coupling reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates with non-cyclopropyl analogs (e.g., 3-(trifluoromethyl)aniline) in Suzuki-Miyaura couplings using Pd(PPh₃)₄. Monitor via GC-MS .
  • DFT Calculations : Model transition states to assess steric hindrance using software like ORCA .

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